molecular formula C10H11ClN2O5S B1418499 2-[2-(2-Chlorobenzenesulfonamido)acetamido]acetic acid CAS No. 1155505-13-7

2-[2-(2-Chlorobenzenesulfonamido)acetamido]acetic acid

Cat. No. B1418499
CAS RN: 1155505-13-7
M. Wt: 306.72 g/mol
InChI Key: GTVDPIKIVABTDY-UHFFFAOYSA-N
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Description

2-[2-(2-Chlorobenzenesulfonamido)acetamido]acetic acid is a chemical compound with the molecular formula C10H11ClN2O5S and a molecular weight of 306.73 g/mol . It is commonly known as BSA or ACES and is often used as a zwitterionic buffer in biomedical research.


Molecular Structure Analysis

The InChI code for 2-[2-(2-Chlorobenzenesulfonamido)acetamido]acetic acid is 1S/C10H11ClN2O5S/c11-7-3-1-2-4-8(7)19(17,18)13-5-9(14)12-6-10(15)16/h1-4,13H,5-6H2,(H,12,14)(H,15,16). This code provides a detailed description of the molecule’s structure, including the positions of the chlorobenzenesulfonyl and acetamido groups .

Scientific Research Applications

Chemical Synthesis and Modification

2-[2-(2-Chlorobenzenesulfonamido)acetamido]acetic acid and its derivatives play a significant role in the chemical synthesis of various compounds. A method involving the chloroamidation of olefins with this reagent system produces 2-chloro-1-acetamido sugars, which are then converted into free amino derivatives and various glycopeptides. These derivatives are notable for their potential as anticancer agents against specific brain tumor cell lines, while showing reduced cytotoxicity against normal cells (Rawal et al., 2007). Additionally, the reaction of 2-chloro-N-(3-oxoalkenyl)acetamides with various compounds leads to the formation of heteroaryl sulfanyl acetamides, which are converted into pyridin-2(1H)-ones, indicating its use in synthesizing complex heterocyclic compounds (Savchenko et al., 2020).

Medicinal Chemistry and Drug Design

In medicinal chemistry, the compound and its derivatives have been utilized for designing and synthesizing new drugs. For instance, derivatives of 2-[2-(2-Chlorobenzenesulfonamido)acetamido]acetic acid have been synthesized and investigated for their potential anti-inflammatory properties. The study of these derivatives has led to the discovery of compounds with significant anti-inflammatory activity (El-Messery et al., 2012). Furthermore, the compound has been used in the synthesis of acetamide derivatives, which were evaluated for their analgesic activities, indicating its versatility in drug development (Kaplancıklı et al., 2012).

Biological and Antifungal Applications

The derivatives of 2-[2-(2-Chlorobenzenesulfonamido)acetamido]acetic acid have also been explored for their biological activities. A study conducted on acetamides synthesized from benzo[d]thiazol-2-amine showed significant antifungal activity, demonstrating the potential of these compounds in treating fungal infections (Bepary et al., 2021).

Imaging and Diagnostic Applications

The compound's derivatives have found applications in imaging and diagnostics as well. For instance, N-(2-Acetamido)-2-aminoethanesulfonic acid, a derivative, has been applied in pH imaging using hyperpolarized (13)C magnetic resonance spectroscopy. This highlights its potential in rapid, non-invasive diagnostic techniques (Flavell et al., 2015).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-[[2-[(2-chlorophenyl)sulfonylamino]acetyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O5S/c11-7-3-1-2-4-8(7)19(17,18)13-5-9(14)12-6-10(15)16/h1-4,13H,5-6H2,(H,12,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTVDPIKIVABTDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)NCC(=O)NCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(2-Chlorobenzenesulfonamido)acetamido]acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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